molecular formula C19H19N3O3 B2462031 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide CAS No. 946256-60-6

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide

Cat. No.: B2462031
CAS No.: 946256-60-6
M. Wt: 337.379
InChI Key: SERWHRBVTPZZLV-UHFFFAOYSA-N
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Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of these compounds involves the transformation of dimethyl acetone-1,3-dicarboxylate . Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, was transformed into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates .


Molecular Structure Analysis

The molecular structure of these compounds includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one, and the elimination of N,N-dimethylpropionamide .

Scientific Research Applications

Pharmacological Activities

  • Antiproliferative Activity: Compounds with structural similarities have shown marked inhibition against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, displaying promising anticancer activity. These compounds may interact with specific proteins to inhibit cancer cell proliferation (Pei Huang et al., 2020).
  • Antibacterial and Antifungal Activities: Some pyrimidine derivatives have demonstrated significant activity against various bacteria and fungi, showcasing their potential as antimicrobial agents. The effectiveness against such pathogens suggests a broad spectrum of pharmacological applications (Z. Khan et al., 2015).

Material Science and Chemistry

  • Hydrogen-Bonding and Molecular Structure: Studies on similar compounds reveal the critical role of hydrogen bonding in determining molecular structure, stability, and electronic properties. Such insights are valuable for the design of new materials with specific optical or electronic properties (A. Mansour & N. T. A. Ghani, 2013).

Antioxidant Properties

  • Antioxidant Activity: Pyrimidine derivatives have shown promising antioxidant properties in vitro, which could be leveraged in the development of therapeutic agents aimed at mitigating oxidative stress-related diseases (V. Rani et al., 2012).

Mechanism of Action

The mechanism of action of these compounds involves binding into the active site of PFV integrase (IN), an enzyme essential for HIV-1 replication . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-25-15-7-5-14(6-8-15)18(23)21-17-13(3)20-16-11-12(2)9-10-22(16)19(17)24/h5-11H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWHRBVTPZZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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